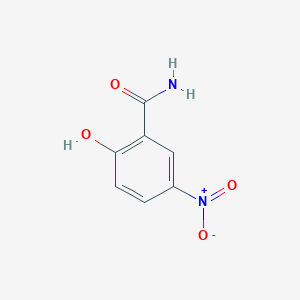

2-Hydroxy-5-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIKHLOGVRDSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489369 | |

| Record name | 2-Hydroxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-78-9 | |

| Record name | 2-Hydroxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Nitrobenzamide and Its Derivatives

Synthetic Routes for 2-Hydroxy-5-nitrobenzamide

The primary synthetic route to this compound involves the direct nitration of a precursor molecule. Research has detailed a method starting from 2-hydroxybenzamide. nih.govresearchgate.net In this process, a solution of 2-hydroxybenzamide is treated with a nitrating mixture, typically composed of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), under controlled temperature conditions to yield the target compound. nih.govresearchgate.net

The reaction mixture is carefully managed, keeping the temperature below 278 K during the addition of the nitrating agents. nih.govresearchgate.net Following a period of stirring at room temperature and reflux, the product is isolated and purified. nih.govresearchgate.net

| Starting Material | Reagents | Key Conditions | Product |

| 2-Hydroxybenzamide | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Ethyl Acetate (EtOAc) | Temperature kept below 278 K, followed by stirring (4-5 h) and reflux (1 h). | This compound |

Derivatization Strategies and Synthetic Modifications

The functional groups of this compound provide multiple sites for derivatization, enabling the synthesis of a broad range of modified compounds. These modifications include substitutions on the amide nitrogen, transformations of the nitro group, and reactions involving the hydroxyl group.

Synthesis of Substituted N-Phenylbenzamide Derivatives

The amide nitrogen of the core structure can be substituted with various aryl groups to form N-substituted benzamide (B126) derivatives. These compounds are often synthesized not by direct substitution on this compound, but by nitrating an already N-substituted 2-hydroxybenzamide precursor or by coupling 2-hydroxy-5-nitrobenzoic acid (or its acid chloride) with a suitable amine.

For instance, N-phenyl-2-hydroxy-5-nitrobenzamide is prepared by the nitration of N-phenyl-2-hydroxybenzamide using a mixture of nitric and sulfuric acids. nih.govresearchgate.net Similarly, N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide can be synthesized through the reaction of 2-hydroxy-5-nitrobenzoyl chloride with 2-chlorobenzenamine. ontosight.ai Another example is the synthesis of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, which is prepared from 5-nitro-2-hydroxybenzoic acid and 4-phenyl-2-aminothiazole.

| Derivative Name | Starting Materials | Reaction Type | Reference |

| N-Phenyl-2-hydroxy-5-nitrobenzamide | N-Phenyl-2-hydroxybenzamide, HNO₃/H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | nih.govresearchgate.net |

| N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide | 2-Hydroxy-5-nitrobenzoyl chloride, 2-Chlorobenzenamine | Nucleophilic Acyl Substitution | ontosight.ai |

| 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide | 5-Nitro-2-hydroxybenzoic acid, 4-Phenyl-2-aminothiazole | Amide Coupling |

Formation of Schiff Bases from Precursors

Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound chemistry, the corresponding aldehyde, 2-hydroxy-5-nitrobenzaldehyde (B32719), serves as the key precursor for synthesizing a wide variety of Schiff base derivatives. This aldehyde readily reacts with various amines, hydrazides, and other nitrogen-containing nucleophiles.

Examples of such reactions include the synthesis of:

(E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide, formed from the condensation of 2-hydroxy-5-nitrobenzaldehyde and isonicotinic acid hydrazide. bioline.org.br

A quinoline (B57606) Schiff base derivative, (E)-4-nitro-2-((quinolin-8-ylimino)methyl)phenol, prepared by refluxing 2-hydroxy-5-nitrobenzaldehyde with 8-aminoquinoline (B160924) in ethanol. bendola.com

Schiff bases with S-benzyl-dithiocarbazate, which are used in the development of electrochemical sensors. researchgate.net

Ligands derived from benzhydrazide, which can be used to form molybdenum complexes. mdpi.com

| Precursor | Amine/Hydrazide Reactant | Resulting Schiff Base (or class) | Reference |

| 2-Hydroxy-5-nitrobenzaldehyde | Isonicotinic acid hydrazide | (E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide | bioline.org.br |

| 2-Hydroxy-5-nitrobenzaldehyde | 8-Aminoquinoline | (E)-4-nitro-2-((quinolin-8-ylimino)methyl)phenol | bendola.com |

| 2-Hydroxy-5-nitrobenzaldehyde | S-Benzyl-dithiocarbazate | 2-hydroxy-5-nitrobenzaldehyde Schiff base of S-benzyl-dithiocarbazate | researchgate.net |

| 2-Hydroxy-5-nitrobenzaldehyde | Benzhydrazide | (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)benzohydrazide class | mdpi.com |

Reduction of Nitro Groups to Amino Groups

The nitro group on the aromatic ring is readily reducible to an amino group, a key transformation that yields 5-amino-2-hydroxybenzamide (B3054293) derivatives. This reduction is a critical step in the synthesis of compounds with different biological and chemical properties. While direct reduction of this compound is synthetically feasible, much of the available research describes this transformation on closely related precursors.

For example, the nitro group of 2-hydroxy-5-nitrobenzaldehyde can be reduced to an amino group using hydrogen gas with a palladium on carbon (Pd/C) catalyst, yielding 2-hydroxy-5-aminobenzaldehyde. A similar and well-documented reaction is the reduction of 2-hydroxy-5-nitrobenzoic acid to 5-aminosalicylic acid (mesalamine), a pharmaceutically important compound. researchgate.netnbinno.com This reduction is also often carried out using hydrogen gas and a Pd/C catalyst. researchgate.net

| Starting Material | Product | Reagents/Conditions | Reference |

| 2-Hydroxy-5-nitrobenzaldehyde | 2-Hydroxy-5-aminobenzaldehyde | Hydrogen gas, Palladium on carbon (Pd/C) | |

| 2-Hydroxy-5-nitrobenzoic acid | 5-Aminosalicylic acid (Mesalamine) | Hydrogen gas, 10% Pd/C | researchgate.net |

Oxidation Reactions

The this compound molecule is generally stable to oxidation due to the presence of the electron-withdrawing nitro group and the relatively robust amide functional group. Oxidation reactions are more commonly associated with its synthetic precursors, particularly 2-hydroxy-5-nitrobenzaldehyde. The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate, which converts it to 2-hydroxy-5-nitrobenzoic acid. nbinno.com The core benzamide structure itself does not typically undergo further oxidation under these conditions.

Ether and Ester Formation via Hydroxyl Substitution

The phenolic hydroxyl group at the 2-position is a key site for derivatization through ether and ester formation. These reactions allow for the introduction of a wide variety of functional groups, modifying the compound's physical and chemical properties.

Ether Formation: Ethers can be synthesized via substitution reactions involving the hydroxyl group. This is typically achieved by reacting the compound with alkyl halides under basic conditions.

Ester Formation: Similarly, the hydroxyl group can be acylated to form esters using reagents such as acid chlorides or anhydrides.

General chemical principles support these transformations. The esterification of phenols can also be accomplished with reagents like N,N-dimethylformamide dimethyl acetal, which can serve as an alternative to traditional methods. researchgate.net This reactivity highlights the versatility of the hydroxyl group in creating a diverse library of derivatives.

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the hydroxyl (-OH), nitro (-NO₂), and amide (-CONH₂) groups attached to the benzene (B151609) ring. These groups influence the molecule's electronic properties and, consequently, its reaction pathways.

Nucleophilic Substitution Reactions

The presence of a nitro group, a strong electron-withdrawing group, on the benzamide ring significantly increases the reactivity of the molecule towards nucleophilic substitution reactions. ontosight.ai This is particularly true for derivatives of this compound where a leaving group, such as a halogen, is present on the ring. For instance, in the synthesis of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide, the starting material, likely a derivative of 2-hydroxy-5-nitrobenzoic acid, would be susceptible to nucleophilic attack. ontosight.ai The electron-withdrawing nature of the nitro group helps to stabilize the intermediate Meisenheimer complex formed during the substitution process, thereby facilitating the reaction.

Similarly, derivatives like 2-chloro-4-hydroxy-5-nitrobenzoic acid can undergo nucleophilic substitution where the chloro group is replaced by nucleophiles such as amines or thiols. The hydroxyl group can also participate in substitution reactions, leading to the formation of ethers or esters.

Electronic Effects of Functional Groups on Reactivity

The reactivity of this compound and its derivatives is a direct consequence of the electronic effects exerted by its substituents. The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution, but it is an activating group for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. ontosight.ai The hydroxyl group is an activating, ortho-para directing group in electrophilic substitutions and can participate in hydrogen bonding, which influences the compound's solubility and interactions. ontosight.ai

In a related compound, 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde, the fluorine atom can be substituted via nucleophilic aromatic substitution. The electronic interplay between the hydroxyl, nitro, and aldehyde groups in this molecule dictates its reactivity. The formation of an unexpected amide derivative, 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide, instead of the expected amidoxime, was attributed to the strong electron-withdrawing effect of the nitro group and the influence of the polar protic solvent, ethanol. mdpi.com This highlights the profound impact of the electronic environment on reaction outcomes. mdpi.com

Process Optimization and Analytical Monitoring in Synthesis

The efficient synthesis of this compound and its derivatives relies on careful optimization of reaction conditions and the use of modern analytical techniques for real-time monitoring.

Optimization of Reaction Conditions (e.g., temperature, solvent, stoichiometry, regioselectivity, yield)

The synthesis of this compound itself involves the nitration of 2-hydroxybenzamide. nih.govresearchgate.net This reaction requires careful control of temperature, keeping it below 278 K, and the use of a nitrating mixture of nitric and sulfuric acid. nih.govresearchgate.net The reaction is typically stirred for several hours at room temperature and then refluxed to ensure completion. nih.govresearchgate.net Neutralization and extraction are key steps in the workup process to isolate the product. nih.govresearchgate.net

In the synthesis of a related compound, 2-hydroxy-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid, various alkaline conditions were investigated. researchgate.net The choice of base was found to be critical, with potassium hydroxide (B78521) (KOH) providing a significantly higher conversion (98.9%) compared to sodium hydroxide (NaOH) (79.6%) or sodium carbonate, which resulted in incomplete conversion. researchgate.net This demonstrates the importance of optimizing the stoichiometry and type of reagent to maximize yield. researchgate.net The synthesis of mesalamine, which involves the formation of a 2-hydroxy-5-nitrobenzoic acid intermediate, was optimized to achieve an excellent yield of 93% through a one-pot method using excess aqueous KOH and subsequent catalytic hydrogenation. researchgate.net

The table below summarizes the optimization of base conditions for the conversion of 2-chloro-5-nitrobenzoic acid to 2-hydroxy-5-nitrobenzoic acid. researchgate.net

| Base | Conversion (%) |

| Sodium Carbonate | Incomplete |

| Sodium Hydroxide | 79.6 |

| Potassium Hydroxide | 98.9 |

This table is based on data from a study on the optimization of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid. researchgate.net

Real-time Analytical Technologies in Reaction Monitoring (e.g., NMR, UV/Vis, IR, UHPLC)

Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) for real-time monitoring of reactions. scispace.comresearchgate.net In the multistep synthesis of mesalazine, which involves intermediates structurally related to this compound, a suite of orthogonal analytical tools including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis) spectroscopy, Infrared (IR) spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC) were employed for real-time analysis. scispace.comresearchgate.net

Advanced Spectroscopic and Crystallographic Investigations of 2 Hydroxy 5 Nitrobenzamide

Vibrational Spectroscopy (IR, Raman) and Spectral Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the hydrogen bonding and molecular structure of 2-Hydroxy-5-nitrobenzamide. The vibrational modes, particularly the O-H and N-H stretching frequencies, are highly sensitive to the strength and nature of hydrogen bonds. acs.orgnih.gov

The infrared spectrum of this compound in the crystalline phase is characterized by a notably broad O-H stretching band with a maximum centered around 2800 cm⁻¹. mdpi.com This broadness is a hallmark of strong hydrogen bonding interactions within the crystal lattice. acs.orgnih.govmdpi.com Car-Parrinello molecular dynamics simulations have been employed to model the vibrational spectrum, providing insights into the nature of these interactions. acs.orgnih.govmdpi.com These computational studies, which consider both isolated dimers and the full periodic crystal environment, have been instrumental in qualitatively understanding the experimental band contour. acs.orgnih.gov The analysis suggests that the O-H stretching mode is significantly coupled with other vibrational modes, such as C-H stretching and O-H in-plane bending. mdpi.com

The N-H stretching modes are also critical in defining the hydrogen bonding network. acs.orgnih.gov The characterization of these modes, alongside the O-H stretching vibrations, provides a more complete picture of the intra- and intermolecular forces at play. acs.orgnih.gov

A summary of key vibrational frequencies is presented in the table below.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

| O-H Stretching | ~2800 | mdpi.com |

Note: The reported frequency is for the broad maximum of the O-H stretching band.

Crystal Structure Determination and Analysis

X-ray crystallography has been pivotal in determining the precise three-dimensional arrangement of atoms in this compound, revealing a monoclinic crystal system. nih.govresearchgate.net These studies provide detailed information on bond lengths, bond angles, and the intricate network of hydrogen bonds that dictate the supramolecular architecture. nih.govresearchgate.net

Crystal Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₇H₆N₂O₄ | nih.govresearchgate.net |

| Molecular Weight | 182.14 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 5.1803 (3) | nih.govresearchgate.net |

| b (Å) | 11.1037 (8) | nih.govresearchgate.net |

| c (Å) | 13.7214 (10) | nih.govresearchgate.net |

| β (°) | 100.642 (4) | nih.govresearchgate.net |

| Volume (ų) | 775.69 (9) | nih.govresearchgate.net |

The molecular structure of this compound is stabilized by a significant intramolecular O-H···O hydrogen bond. nih.govresearchgate.net This interaction occurs between the hydroxyl group and the oxygen atom of the adjacent amide group, forming a planar six-membered ring motif, denoted as S(6) in graph-set notation. nih.govresearchgate.netresearchgate.net This intramolecular hydrogen bond is a dominant feature, influencing the planarity of the molecule. nih.gov

In the crystal, molecules of this compound are linked together through a network of intermolecular hydrogen bonds. nih.govresearchgate.net A key feature of the supramolecular assembly is the formation of inversion dimers through pairs of N-H···O hydrogen bonds between the amide groups of two neighboring molecules. nih.govresearchgate.netresearchgate.net This interaction creates a characteristic R²₂(10) ring motif. nih.govresearchgate.net

These dimers are further interconnected by weak C-H···O interactions, which play a crucial role in consolidating the crystal packing. nih.govresearchgate.net These weaker interactions lead to the formation of additional ring motifs, such as R²₁(7), and contribute to the development of two-dimensional polymeric sheets extending along the (100) plane. nih.govresearchgate.net

Hydrogen Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** | Reference |

|---|

D = donor atom, H = hydrogen atom, A = acceptor atom.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, geometry, and vibrational properties of 2-Hydroxy-5-nitrobenzamide.

The geometry of this compound has been precisely characterized through X-ray crystallography, with computational methods used to refine and understand the observed structure. nih.gov The molecule features a planar benzene (B151609) ring. The nitro group and the amide group are slightly out of plane, with dihedral angles of 8.49 (13)° and 8.48 (21)°, respectively, relative to the benzene ring. nih.govresearchgate.net A significant feature is the strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group, which creates a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net In the crystal, molecules of this compound form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.govresearchgate.net These structural details, confirmed by energy and structure optimization calculations, are crucial for understanding its solid-state properties.

Table 1: Selected Crystallographic and Hydrogen-Bond Geometry Data for this compound This table is interactive. Column headers can be clicked to sort the data.

| Parameter Type | Atoms Involved | Distance (Å) / Angle (°) | Symmetry Code for Acceptor Atom |

|---|---|---|---|

| Crystal System | Monoclinic | - | |

| Space Group | P21/n | - | |

| Unit Cell a (Å) | 5.1803 (3) | - | |

| Unit Cell b (Å) | 11.1037 (8) | - | |

| Unit Cell c (Å) | 13.7214 (10) | - | |

| Unit Cell β (°) | 100.642 (4) | - | |

| Intramolecular H-Bond (O-H···O) | O1—H1···O2 | 2.5196 (16) | - |

| Intermolecular H-Bond (N-H···O) | N1—H1A···O2 | 2.8807 (17) | -x, -y+1, -z+1 |

| Intermolecular H-Bond (N-H···O) | N1—H1B···O3 | 3.0193 (17) | -x, -y, -z+1 |

| Intermolecular H-Bond (C-H···O) | C4—H4···O1 | 3.3915 (18) | -x+3/2, y-1/2, -z+1/2 |

| Intermolecular H-Bond (C-H···O) | C6—H6···O3 | 3.3826 (16) | -x, -y, -z+1 |

Theoretical modeling has been essential for interpreting the complex vibrational spectra of this compound, particularly the infrared (IR) bands associated with O–H and N–H stretching modes, which are highly sensitive to hydrogen bonding. acs.orgnih.gov Simulations have calculated the IR spectra using several methods, including the standard harmonic approximation and more advanced techniques that account for the system's dynamics. nih.gov One such method involves analyzing the time course of the dipole moment function derived from Car-Parrinello simulations. nih.gov Another approach quantizes the nuclear motion of the proton in one and two dimensions for instantaneous snapshot structures from the simulation. acs.orgnih.gov These advanced methods provide a more reasonable qualitative agreement with the very broad experimental bands, which are difficult to assess quantitatively. acs.orgnih.gov

Energy and Structure Optimization

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, revealing dynamic processes that are not apparent from static calculations.

Car-Parrinello Molecular Dynamics (CPMD) has been specifically applied to study the medium-strong intra- and intermolecular hydrogen bonds in the crystal phase of this compound. acs.orgmdpi.comnih.gov This ab initio MD method allows for the simulation of nuclear motion on a potential energy surface calculated "on-the-fly" using DFT. The simulations were performed on both an isolated dimer and a fully periodic crystal environment to understand the influence of the crystal packing on the hydrogen bond dynamics. acs.orgnih.govresearchgate.net The primary focus of these simulations was to understand the part of the infrared spectra related to O–H and N–H stretching, as these are direct probes of hydrogen bond strength and dynamics. acs.orgnih.gov

The study of proton dynamics within the hydrogen bonds of this compound has been a key aspect of its computational analysis. acs.orguj.edu.pl The theoretical investigation involved a critical examination of methods for constructing one-dimensional proton potential energy surfaces. acs.orgnih.gov Furthermore, researchers employed a two-dimensional quantization of the proton's nuclear motion to better reproduce the experimental vibrational spectrum. acs.orgnih.gov This level of theoretical detail is necessary to capture the quantum mechanical nature of the proton, including phenomena like proton tunneling, especially in systems with strong hydrogen bonds. uj.edu.pl While direct evidence of tunneling in this specific molecule from the provided sources is part of a broader investigation, the methods used are those required to study such quantum effects. acs.orgnih.gov

Car-Parrinello Molecular Dynamics

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as this compound, and a protein's binding site. Such studies are critical for rational drug design and for identifying potential therapeutic candidates.

For derivatives of this compound, molecular docking studies have been pivotal in exploring their inhibitory potential against various enzymes. For instance, docking simulations of nitro-substituted benzamide (B126) derivatives have been performed to investigate their anti-inflammatory activity by targeting the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net These studies have revealed that the binding efficiency is influenced by the number and orientation of nitro groups. researchgate.net Similarly, docking studies on benzohydrazide (B10538) derivatives, which can be synthesized from related nitro-compounds, have shown that polar groups like hydroxyl and nitro groups can influence the docking score and interaction mode with target proteins. hilarispublisher.com In another study, docking simulations of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase revealed reasonable dock scores and identified key binding interactions. tandfonline.com

Binding Affinity Predictions (e.g., MM-GBSA method)

To further refine the understanding of ligand-protein interactions, binding affinity predictions are employed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.govnih.govbiorxiv.org This method combines molecular mechanics energies with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nih.govbiorxiv.org

The MM-GBSA method has been successfully used to investigate the binding of small ligands to macromolecules and to rank the affinities of different ligands that bind to the same protein. nih.gov For instance, in studies of related compounds, MM-GBSA calculations have been used to predict the free binding energies of ligand-protein complexes, providing a more detailed understanding of their stability. semanticscholar.org While the accuracy of MM-GBSA can be system-dependent, it is a valuable tool for improving the results of virtual screening and docking. nih.gov

Identification of Key Interacting Residues and Motifs (e.g., hydrogen bonds, hydrophobic interactions, salt bridges, halogen bonds)

A crucial aspect of molecular docking and interaction analysis is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, are fundamental to the stability of the ligand-protein complex.

Studies on related benzamide derivatives have highlighted the importance of specific interactions. For example, the hydroxyl group on the phenyl ring can enhance hydrogen-bonding capacity, which is critical for target binding. In docking studies of benzohydrazide derivatives, the amino and hydroxyl groups were found to be involved in hydrogen bonding with active site residues. hilarispublisher.com Similarly, docking simulations of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed that these compounds display hydrogen bonding and hydrophobic interactions with active site residues of target enzymes. researchgate.net

Interactive Table: Key Interacting Residues and Motifs

| Interaction Type | Description | Relevance to this compound & Derivatives |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydroxyl and amide groups of this compound are capable of forming hydrogen bonds. Studies on related compounds confirm the importance of hydrogen bonding for binding affinity. hilarispublisher.comnih.govresearchgate.netresearchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzene ring of this compound can participate in hydrophobic interactions with nonpolar residues in a protein's binding pocket. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic ring of this compound can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

Active Site Analysis (e.g., catalytic active site, peripheral anionic site, specific protein binding sites like iNOS, PR, Akt, NusB)

The analysis of the active site provides a detailed picture of the region where the ligand binds and where the protein's catalytic or binding activity occurs. For this compound and its derivatives, computational studies have explored their interactions with various specific protein binding sites.

For example, molecular docking studies of nitro-substituted benzamide derivatives have focused on the active site of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammation. researchgate.net These studies revealed that the compounds bind to the enzyme, with their binding efficiency influenced by the nitro groups. researchgate.net In another research, docking studies of benzohydrazide derivatives against Butyrylcholinesterase, an enzyme implicated in Alzheimer's disease, showed that the most active compound fits intensely into the active site, interacting with key residues. hilarispublisher.com

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can be considered for pharmaceutical development, its ADMET properties must be evaluated. In silico ADMET prediction offers a rapid and cost-effective way to assess the pharmacokinetic and toxicological profile of a compound. malariaworld.orgscielo.br

In silico Pharmacokinetics Prediction

In silico tools can predict various pharmacokinetic parameters, including intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. sciensage.infosciensage.info

For derivatives of this compound, in silico ADMET predictions have been performed. For instance, studies on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives indicated good solubility and absorption profiles. researchgate.net In another study, in silico ADMET predictions for related compounds showed high gastrointestinal absorption and no blood-brain barrier permeability, suggesting they can be easily absorbed from the intestine without affecting the brain. sciensage.info

Interactive Table: Predicted Pharmacokinetic Properties of Related Benzamide Derivatives

| Property | Predicted Outcome | Implication |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed when taken orally. researchgate.netsciensage.info |

| Blood-Brain Barrier (BBB) Permeability | No | The compound is unlikely to cross into the brain, potentially reducing central nervous system side effects. sciensage.info |

| P-glycoprotein (P-gp) Substrate | Yes/No | Prediction varies depending on the specific derivative. Being a P-gp substrate can affect drug distribution and elimination. sciensage.info |

| CYP450 Inhibition | Generally no inhibition of major isoforms | Suggests a lower likelihood of drug-drug interactions mediated by these enzymes. sciensage.info |

In silico Toxicology and Cytotoxicity Prediction

In silico toxicology models are used to predict the potential toxicity of a compound, including cytotoxicity, mutagenicity, and carcinogenicity. researchgate.net These predictions are crucial for identifying potentially harmful compounds early in the drug discovery process. researchgate.net

For Schiff bases derived from a related compound, 2-Hydroxy-5-nitrobenzaldehyde (B32719), in-silico ADMET studies predicted that the compounds are non-toxic to vital organs. researchgate.net Similarly, in silico ADMET results for N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives suggested negligible toxicity. researchgate.net Cytotoxicity studies on derivatives of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide have also been conducted.

Bioavailability Assessment

The evaluation of a compound's potential bioavailability is a critical step in drug discovery and development. In silico methods, which use computational models to predict a molecule's pharmacokinetic properties, are frequently employed for this purpose. These predictions are often guided by established principles such as Lipinski's Rule of Five and Veber's Rule, which correlate a compound's physicochemical properties with its likely oral bioavailability.

For this compound, a comprehensive analysis of its key physicochemical descriptors has been conducted using computational tools. These parameters are fundamental in predicting the absorption and distribution characteristics of the molecule. The molecular formula of the compound is C₇H₆N₂O₄, and its molecular weight is approximately 182.14 g/mol . nih.gov

A central concept in predicting drug-likeness is Lipinski's Rule of Five. researchgate.net This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. researchgate.net

Analysis of this compound reveals that it fully complies with Lipinski's Rule of Five. The molecule possesses 2 hydrogen bond donors (the hydroxyl and amide groups) and 4 hydrogen bond acceptors (the oxygen atoms in the hydroxyl, nitro, and carbonyl groups). ambeed.comlibretexts.org Its molecular weight is well under the 500 Da threshold, and its calculated logP values are consistently below 5. ambeed.com

The collective data from these in silico assessments strongly indicate that this compound has favorable physicochemical properties for oral bioavailability.

Interactive Table: Physicochemical Properties and Bioavailability Predictors for this compound

| Property | Value | Lipinski's Rule (<) | Veber's Rule (≤) | Compliance |

| Molecular Weight ( g/mol ) | 182.14 nih.gov | 500 | - | Yes |

| logP (iLOGP) | 0.79 ambeed.com | 5 | - | Yes |

| Hydrogen Bond Donors | 2 ambeed.com | 5 | - | Yes |

| Hydrogen Bond Acceptors | 4 ambeed.com | 10 | - | Yes |

| Topological Polar Surface Area (Ų) | 109.14 ambeed.com | - | 140 | Yes |

| Rotatable Bonds | 2 ambeed.com | - | 10 | Yes |

Biological Activities and Mechanistic Elucidation of 2 Hydroxy 5 Nitrobenzamide and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-hydroxy-5-nitrobenzamide, particularly salicylanilides, have demonstrated significant antimicrobial properties. The presence of a nitro group is often associated with enhanced activity.

Antibacterial Activity

These compounds have been found to be effective against a range of Gram-positive and Gram-negative bacteria. Salicylanilides, a class of compounds that can be derived from this compound, have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The introduction of a nitro group at specific positions on the N-(2-hydroxyphenyl) moiety of phenylacetamide or benzamide (B126) derivatives has been noted as important for antibacterial activity. researchgate.net

Studies on various benzamide derivatives have highlighted their potential as antibacterial agents. For instance, certain derivatives have shown significant inhibition of bacterial growth, suggesting their utility in the development of new antibiotics. The antibacterial efficacy of some derivatives has been tested against both Gram-positive and Gram-negative bacteria, with some showing high sensitivity. researchgate.net

Specifically, research has demonstrated the effectiveness of compounds structurally related to this compound against Staphylococcus aureus and Escherichia coli. Furthermore, some synthesized hydrazide-hydrazone derivatives have exhibited strong antibacterial activity against Gram-positive bacteria. mdpi.com In some cases, the antibacterial activity of these derivatives is comparable to standard antibiotics. nepjol.info

The development of drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the search for novel antimicrobial agents. nih.gov Some synthesized benzamide derivatives have demonstrated potent activity against Gram-positive pathogens including MRSA and Vancomycin-Intermediate Staphylococcus aureus (VISA), with Minimum Inhibitory Concentration (MIC) values often below 0.25 μg/mL. acs.org

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Salicylanilides | Staphylococcus aureus | Active | nih.gov |

| Salicylanilides | Escherichia coli | Active | nih.gov |

| Salicylanilides | Pseudomonas aeruginosa | Active | nih.gov |

| N-(2-hydroxyphenyl) Phenylacetamides/Benzamides | Gram-positive bacteria | Active | researchgate.net |

| Benzamide Derivatives | Staphylococcus aureus | Significant inhibition | |

| Benzamide Derivatives | Escherichia coli | Significant inhibition | |

| Hydrazide-hydrazone Derivatives | Gram-positive bacteria | Strong activity | mdpi.com |

| Benzamide Derivatives | MRSA, VISA | Potent activity (MIC < 0.25 μg/mL) | acs.org |

Antifungal Activity

In addition to their antibacterial properties, this compound and its derivatives have been investigated for their antifungal potential. Studies have shown promising results against various fungal strains, including the opportunistic pathogen Candida albicans. The ability of these compounds to inhibit fungal growth suggests they could serve as lead compounds for the development of new antifungal agents.

Research into derivatives of 3,5-dinitrobenzoic acid, which shares structural similarities, revealed that esters with short alkyl side chains exhibited better antifungal activity profiles against various Candida species, including C. albicans, C. krusei, and C. tropicalis. researchgate.net The mechanism of action for some of these derivatives is believed to involve the fungal cell membrane. researchgate.net

Table 2: Antifungal Activity of Related Nitro-aromatic Compounds

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL | researchgate.net |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL | researchgate.net |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL | researchgate.net |

Antitubercular Activity

A significant area of research has focused on the antitubercular activity of salicylanilides and other nitrobenzamide derivatives. The global health challenge posed by Mycobacterium tuberculosis (Mtb), especially the rise of multidrug-resistant strains, underscores the need for novel antimycobacterial agents. nih.govnih.gov

Salicylanilides have demonstrated activity against M. tuberculosis. nih.gov A high-throughput screen identified a salicylanilide (B1680751) derivative as a potent inhibitor of Mtb. nih.gov Structure-activity relationship (SAR) studies have revealed that a free phenolic hydroxyl group on the salicylic (B10762653) acid moiety is crucial for antitubercular activity. nih.gov

Furthermore, 3,5-dinitrobenzamide (B1662146) derivatives have been synthesized and shown to exhibit potent activities against M. tuberculosis H37Rv, with some compounds having MIC values comparable to the frontline drug isoniazid. nih.govresearchgate.net The activity of these compounds is influenced by structural features such as the presence of a terminal aromatic group. nih.gov The dinitrobenzamide scaffold is being explored for the development of new drugs to treat tuberculosis. nih.govresearchgate.net

Investigations into Mechanisms of Antimicrobial Action

To better understand the antimicrobial effects of this compound and its derivatives, researchers have investigated their mechanisms of action at the cellular level.

One proposed mechanism of action for salicylanilides is the disruption of the cellular proton gradient. It is hypothesized that these compounds act as proton shuttles, which dissipates the proton motive force across the cell membrane, leading to cell death. nih.gov This mechanism would affect a fundamental process in cellular energy production, potentially explaining the broad-spectrum activity and the trend of cytotoxicity in mammalian cells running parallel to antimicrobial potency. nih.gov The presence of a free phenolic hydroxyl group is considered essential for this proton shuttling activity. nih.gov

The nitro group present in this compound and its derivatives is believed to play a key role in their antimicrobial activity through the induction of redox reactions and oxidative stress. nih.gov For some nitroaromatic antibiotics, the nitro group is reduced within the target organism, leading to the formation of reactive intermediates. mdpi.com These reactive species can cause cellular damage and contribute to the antimicrobial effect.

In the context of antitubercular agents, some nitrobenzamides are inhibitors of the decaprenylphosphoryl-β-d-ribose oxidase (DprE1) enzyme, which is essential for mycobacterial cell wall synthesis. nih.govmdpi.com The mechanism involves the reduction of the aromatic nitro group by the FAD cofactor of DprE1, forming a nitroso moiety that then covalently binds to a cysteine residue in the enzyme, leading to its irreversible inhibition. nih.gov This induction of oxidative stress through the generation of reactive nitrogen species is a significant aspect of the antimicrobial action of these compounds. mdpi.com Studies on other antimicrobial compounds have also shown that the induction of oxidative stress, through interaction with thiol groups in proteins and small molecules, is a viable mechanism for inhibiting bacterial growth. nih.govnih.gov

Inhibition of Fungal Cell Wall Synthesis

The fungal cell wall is an attractive target for antifungal therapies as it is essential for fungal viability and absent in human cells. ontosight.ai While direct studies on this compound are limited, research on its immediate precursor, 2-hydroxy-5-nitrobenzaldehyde (B32719), provides insight into a potential mechanism of action. Studies have reported that 2-hydroxy-5-nitrobenzaldehyde can inhibit fungal cell wall synthesis, which leads to cell lysis and death. This mode of action is crucial for the development of effective antifungal agents. The primary components of the fungal cell wall, such as β-glucans and chitin, are synthesized by specific enzymes that can be targeted by small molecules. ontosight.ai Agents that disrupt these pathways, like the glucan synthesis inhibitors, weaken the cell wall, rendering the fungus unable to withstand osmotic stress. wiley.com The activity of the aldehyde precursor suggests that benzamide derivatives bearing the 2-hydroxy-5-nitro substitution pattern may warrant further investigation as potential inhibitors of this critical fungal pathway. ontosight.ai

Modulation of Intracellular Mechanisms (e.g., DNA binding, bacterial transcription inhibition targeting NusB protein)

The biological effects of this compound and its derivatives are often traced to their ability to interfere with fundamental intracellular processes, including DNA integrity and bacterial transcription.

DNA Binding: The nitroaromatic nature of this compound is key to its interaction with DNA. The nitro group can be reduced to form highly reactive intermediates, such as hydroxylamines. oup.com These intermediates are capable of interacting with and damaging DNA. nbinno.comuva.nl For instance, the dinitrobenzamide prodrug CB1954 is activated to a potent DNA-crosslinking agent. researchgate.net This bioactivation step, which results in a species that can form DNA interstrand crosslinks, is responsible for its cytotoxicity. google.com Computational studies on related nitroaromatic compounds have also indicated a potential for DNA binding through the production of nitrenium ions, which are known to be genotoxic. uva.nl

Bacterial Transcription Inhibition Targeting NusB Protein: A significant breakthrough in antimicrobial research has been the development of derivatives of this compound, termed "nusbiarylins". polyu.edu.hkpolyu.edu.hknih.gov These compounds are first-in-class inhibitors that target the protein-protein interaction (PPI) between the bacterial transcription factors NusB and NusE. polyu.edu.hknih.gov This interaction is essential for the formation of the antitermination complex that regulates the synthesis of ribosomal RNA (rRNA), a process vital for bacterial viability. polyu.edu.hkmdpi.com The this compound moiety of the nusbiarylin scaffold is crucial for its activity, as the hydroxyl and nitro groups form key hydrogen bonds with amino acid residues (Tyr16 and Glu81) in the NusB protein's binding pocket. polyu.edu.hk By disrupting the NusB-NusE heterodimer formation, nusbiarylins effectively inhibit rRNA synthesis, leading to potent antimicrobial activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). polyu.edu.hknih.gov

Role of Nitroreductase (NTR) Enzymes

Nitroreductase (NTR) enzymes, particularly those found in bacteria, play a pivotal role in the mechanism of action of this compound derivatives. researchgate.net These flavoenzymes catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. oup.comresearchgate.net This process is a bioactivation, converting a relatively inert prodrug into a highly cytotoxic agent. researchgate.net

The most studied example is the activation of the dinitrobenzamide prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) by E. coli nitroreductase (NfsB). researchgate.net The enzyme reduces one of the nitro groups to a hydroxylamine (B1172632), creating a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death. researchgate.net This mechanism is the foundation for gene-directed enzyme prodrug therapy (GDEPT), a cancer treatment strategy where the gene for a bacterial nitroreductase is delivered specifically to tumor cells, sensitizing them to a subsequently administered nitroaromatic prodrug. researchgate.net Different nitroreductases can exhibit different regioselectivity; for example, the Bacillus subtilis YwrO protein reduces CB1954 to predominantly the more toxic 4-hydroxylamino isomer, whereas E. coli NfsB produces a mixture of the 2- and 4-hydroxylamino isomers. oup.com This enzymatic activation is critical, as the resulting hydroxylamine derivatives are responsible for the desired cytotoxic effects. oup.com

Permeability and Efflux System Interactions

The efficacy of antimicrobial agents, including derivatives of this compound, is highly dependent on their ability to penetrate the bacterial cell envelope and evade efflux pumps. nih.govbiorxiv.org Research on nusbiarylins has shown that these compounds are significantly more effective against Gram-positive bacteria, such as S. aureus, than against Gram-negative bacteria. polyu.edu.hk This difference in activity is attributed to the formidable outer membrane of Gram-negative bacteria, which reduces permeability, and the presence of vigorous efflux systems that actively expel the compounds from the cell. polyu.edu.hkbiorxiv.org Overcoming these barriers is a major challenge in developing broad-spectrum antibiotics. biorxiv.orgdiva-portal.org The data suggests that active efflux is a predominant factor limiting the bioactivity of many compounds in Gram-negative bacteria. biorxiv.org

Anticancer Potential

The this compound scaffold and its derivatives have been investigated for their potential as anticancer agents, with research focusing on their cytotoxic effects on various cancer cell lines and their ability to induce programmed cell death. ontosight.aiontosight.ai

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., breast cancer, colon cancer, human monocytic leukemia MCF-7, THP-1)

Derivatives of this compound have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. The specific substitutions on the benzamide core influence the potency and selectivity of these compounds. For example, some benzimidazole (B57391) derivatives have shown high cytotoxic activity against the MCF-7 breast cancer cell line and moderate activity against HCT-116 colon cancer cells. waocp.org Similarly, certain 1,3,4-oxadiazole (B1194373) derivatives incorporating a nitro group showed moderate cytotoxicity against the MCF-7 cell line. ekb.eg

The human monocytic leukemia cell line, THP-1, has also been a target. Nitro-substituted hydroxynaphthanilides, which are structurally related to salicylanilides, have shown antiproliferative activity against THP-1 and MCF-7 cells, with some compounds inducing cell cycle arrest. researchgate.net

The table below summarizes the in vitro cytotoxic activity of various compounds containing the benzamide or a related structural motif against relevant cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity/IC50 | Source |

| Benzimidazole Derivatives | Derivative 4 | MCF-7 (Breast) | IC50 = 8.86 µg/mL | waocp.org |

| Benzimidazole Derivatives | Derivative 2 | HCT-116 (Colon) | IC50 = 16.18 µg/mL | waocp.org |

| 1,3,4-Oxadiazole Derivatives | Nitro-substituted derivative | MCF-7 (Breast) | Moderate cytotoxicity | ekb.eg |

| Quinoline (B57606) Derivatives | Compound 5b | MCF-7 (Breast) | IC50 = 1.67 µM | researchgate.net |

| Azatetracyclic Derivatives | Compound 5a (azide) | COLO 205 (Colon) | High PGI% | mdpi.com |

| Azatetracyclic Derivatives | Compound 3b/5a | T-47D (Breast) | High PGI% | mdpi.com |

| Azo-based Sulfonamides | Multiple Derivatives | MCF-7 (Breast) | IC50 values in µM range | chemmethod.com |

| Benzimidazole Derivatives | Compound 23 | MCF-7 (Breast) | IC50 = 1.7 µM | acs.org |

PGI = Percentage Growth Inhibition

Apoptosis Induction and Cell Death Pathways

A primary mechanism underlying the anticancer potential of this compound derivatives is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov The activation of apoptotic pathways prevents uncontrolled cell proliferation.

Research has shown that derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, a quinoline derivative active against MCF-7 cells was found to increase the levels of pro-apoptotic proteins like p53, Bax, and caspase-7, while inhibiting the anti-apoptotic protein Bcl-2. researchgate.net The activation of caspases, which are the executioner enzymes of apoptosis, is a common feature. researchgate.net

Furthermore, some compounds induce cell cycle arrest, often at the G0/G1 or S phase, which can precede apoptosis. researchgate.netresearchgate.net A lead compound from a series of α,β-unsaturated ketones was found to block the cell cycle in the G0/G1 phase in leukemia cells. researchgate.net The generation of reactive oxygen species (ROS) is another mechanism that can lead to oxidative stress and subsequently trigger apoptosis. nih.gov The reduction of the nitro group itself can contribute to cellular stress, initiating cell death pathways. In some cases, annexin (B1180172) V staining has confirmed the induction of apoptosis, indicating the externalization of phosphatidylserine, an early marker of this process. mdpi.com

Cell Cycle Arrest (e.g., G0/G1 phase)

The dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Certain synthetic compounds, including derivatives of 2-hydroxybenzamide, have been shown to exert their anticancer effects by inducing cell cycle arrest, effectively halting the proliferation of malignant cells. Research into related structures suggests that these compounds can interfere with the cell cycle at specific checkpoints, most notably the G0/G1 phase.

For instance, studies on various heterocyclic compounds, including indole (B1671886) derivatives, have demonstrated a biphasic effect on the cell cycle in cancer cells. At lower concentrations, these derivatives can induce arrest in the G0/G1 phase. nih.gov This G0/G1 arrest is often mediated by complex signaling pathways, such as the activation of the JNK/p53/p21 cascade. nih.gov The tumor suppressor protein p53 plays a crucial role in this process, as its activation can lead to an increase in the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that prevents the cell from transitioning from the G1 to the S phase. Similarly, panduratin (B12320070) A, a chalcone (B49325) derivative, was found to cause G0/G1 arrest in breast cancer cells by downregulating the expression of Cyclin D1 and CDK4 while increasing the levels of the inhibitors p21 and p27. biomolther.org Thymol has also been reported to arrest breast and colorectal cancer cells in the G0/G1 phase. nih.gov

While direct studies on this compound are limited, research on structurally similar compounds like 2-hydroxybenzophenones indicates that they can also confer cell cycle arrest at the G0/G1 phase in cancer cells. researchgate.net This suggests a potential mechanism for this compound and its derivatives, where they might similarly modulate the expression of key cell cycle regulatory proteins like cyclins and CDKs to halt cancer cell proliferation at the G0/G1 checkpoint. biomolther.org

Generation of Reactive Oxygen Species (ROS) in Cancer Cells

Cancer cells typically exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells due to increased metabolic activity and mitochondrial dysfunction. nih.govmdpi.com While moderate ROS levels can promote tumor growth, excessive ROS accumulation induces oxidative stress that can damage cellular components like DNA, lipids, and proteins, ultimately leading to cell death (apoptosis). nih.govaacrjournals.org This inherent vulnerability of cancer cells to further ROS induction is a key strategy in cancer therapy.

Many chemotherapeutic agents function by elevating intracellular ROS levels beyond the cancer cell's antioxidant capacity. nih.gov Derivatives of this compound, such as those based on the 2-hydroxybenzaldehyde scaffold, are being explored for their potential to induce apoptosis in cancer cells through various signaling pathways, a mechanism often linked to the generation of ROS. The presence of functional groups like the hydroxyl (-OH) and nitro (-NO2) on the aromatic ring can influence the molecule's ability to interact with biological systems and generate ROS.

The induction of ROS can trigger downstream signaling cascades that promote apoptosis. For example, ROS can activate mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which are involved in apoptosis signaling. aginganddisease.org Furthermore, increased ROS can lead to the depletion of intracellular antioxidants like glutathione (B108866) (GSH), further exacerbating oxidative stress and pushing the cell towards apoptosis. aacrjournals.org Thymol, for instance, has been shown to induce apoptosis in cancer cells by increasing intracellular ROS levels, which in turn leads to G0/G1 phase arrest and activation of the intrinsic apoptotic pathway. nih.gov This strategy of selectively increasing ROS in cancer cells is a promising avenue for therapeutic development. nih.govjcancer.org

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. wikipedia.org They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. wikipedia.org In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors (HDACis) have emerged as a significant class of anti-cancer agents that can reverse this process, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes. wikipedia.orgnih.gov This can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.gov

Benzamides represent a notable class of synthetic HDAC inhibitors. archivesofmedicalscience.com For example, Entinostat is a synthetic benzamide derivative that selectively inhibits class I HDACs. archivesofmedicalscience.com The mechanism of many HDAC inhibitors involves a zinc-binding group that chelates the Zn2+ ion in the enzyme's active site, which is essential for its catalytic activity. nih.gov

While direct evidence for this compound as an HDAC inhibitor is still emerging, its structural components are found in known HDACis. Benzamide derivatives are widely researched for their potential as HDAC inhibitors, suggesting that this compound and its analogs could possess similar activity. The inhibition of HDACs affects not only histones but also the acetylation status and stability of numerous non-histone proteins, including key transcription factors and chaperones involved in cancer progression. nih.gov

Anti-inflammatory Properties

Compounds derived from salicylic acid, such as 2-hydroxy-5-nitrobenzoic acid, are recognized for their anti-inflammatory properties. nbinno.comcionpharma.com This activity is a cornerstone of their therapeutic potential. The core structure, a 2-hydroxybenzoic acid moiety, is also present in this compound. This structural similarity suggests that this compound and its derivatives may also exhibit significant anti-inflammatory effects. ontosight.ai The anti-inflammatory actions of these compounds are often attributed to their ability to modulate key pathways involved in the inflammatory response. solubilityofthings.com

Inhibition of LPS-Induced Nitric Oxide Production in Macrophages (e.g., RAW264.7)

A key event in the inflammatory response is the activation of macrophages by stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activated macrophages, such as the murine RAW264.7 cell line, produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). nih.govnih.gov While NO is a crucial signaling molecule, its overproduction contributes to the pathophysiology of inflammatory diseases.

Nitro-substituted benzamide derivatives have been specifically evaluated for their ability to suppress this process. Research has shown that certain nitrobenzamide derivatives can significantly inhibit LPS-induced NO production in RAW264.7 macrophages in a dose-dependent manner. researchgate.net For some derivatives, inhibitions greater than 90% have been observed at a concentration of 50 μM, without compromising cell viability. researchgate.net This indicates that the inhibitory effect is not due to cytotoxicity. The nitro group appears to be a crucial feature for the inhibition of NO production. researchgate.net This mechanism is a common target for screening potential anti-inflammatory drugs. nih.govmdpi.comjmb.or.kr

The table below summarizes the inhibitory effects of selected nitrobenzamide derivatives on NO production.

| Compound | Concentration (μM) | NO Production Inhibition (%) | Cell Viability (%) | Source |

| Nitrobenzamide Derivative 5 | 50 | >70% | >90% | researchgate.net |

| Nitrobenzamide Derivative 6 | 50 | >90% | >90% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Modulation of Inflammatory Mediators (e.g., COX-2, IL-1β, TNF-α expression and secretion)

Beyond nitric oxide, the anti-inflammatory activity of a compound is also defined by its ability to modulate other key inflammatory mediators. Cyclooxygenase-2 (COX-2), an inducible enzyme, is responsible for producing prostaglandins (B1171923) that contribute to pain and inflammation. medsci.orgresearchgate.net Pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) are also central players, orchestrating the inflammatory cascade. brieflands.com

Studies on nitroaromatic compounds have demonstrated their capacity to decrease the expression of iNOS, COX-2, IL-1β, and TNF-α in LPS-activated macrophages. researchgate.net The expression of these inflammatory genes is often regulated by transcription factors like NF-κB. brieflands.com Compounds that inhibit NF-κB activation can effectively suppress the production of a wide array of inflammatory molecules. minia.edu.eg For instance, carnosic acid and carnosol (B190744) have been shown to reduce the expression of IL-1β and TNF-α and selectively inhibit COX-2 in inflamed skin. nih.gov Similarly, some flavonoids reduce the secretion of IL-1β and TNF-α by targeting the NF-κB pathway. researchgate.net Given that nitrobenzamide derivatives can suppress iNOS, it is plausible that they also affect the expression of COX-2 and pro-inflammatory cytokines, which are often co-regulated. researchgate.netbrieflands.com

Enzyme Inhibition Profiles

The biological activity of this compound and its derivatives can also be characterized by their ability to inhibit specific enzymes. Such inhibition can form the basis of their therapeutic effects.

Derivatives of 2-hydroxybenzamide have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. A study on various 2-hydroxy-N-phenylbenzamides showed moderate inhibition of AChE and BChE, with IC50 values in the micromolar range. mdpi.com The inhibitory potency and selectivity can be significantly altered by modifying the substituents on the benzamide structure. mdpi.com

The table below presents the inhibitory activities of representative 2-hydroxy-N-phenylbenzamides against cholinesterases.

| Compound | Target Enzyme | IC50 (µM) | Source |

| 2-Hydroxy-N-phenylbenzamide series | AChE | 33.1 - 85.8 | mdpi.com |

| 2-Hydroxy-N-phenylbenzamide series | BChE | 53.5 - 228.4 | mdpi.com |

| Rivastigmine (Standard) | AChE / BChE | Comparable to derivatives | mdpi.com |

| Phosphorus-based ester derivative (5c) | BChE | 2.4 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Furthermore, related structures like chalcones and flavonols, which can be synthesized from precursors similar to the benzamide's aromatic core, have been evaluated against cholinesterases and β-secretase (BACE1), another key enzyme in Alzheimer's disease pathology. mdpi.com These studies demonstrate that specific substitutions, such as halogen atoms, can significantly enhance inhibitory activity and selectivity. mdpi.com The general method for assaying cholinesterase inhibition often involves monitoring the hydrolysis of substrates like acetylthiocholine, where the product reacts with 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be measured spectrophotometrically. mdpi.comtandfonline.comnih.gov Besides cholinesterases, other enzymes like carbonic anhydrase have also been identified as targets for related heterocyclic compounds. tandfonline.com

Cyclooxygenase (COX) Inhibition

Derivatives of 2-hydroxybenzamide, often referred to as salicylamides or salicylanilides, are recognized for their anti-inflammatory potential, which is frequently linked to the inhibition of cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. ijpda.org The anti-inflammatory effects of some salicylamide (B354443) derivatives have been attributed to their ability to selectively inhibit COX-2. researchgate.net For instance, the major aspirin (B1665792) metabolite, salicylic acid, is itself a poor COX inhibitor, but its own metabolites, such as gentisic acid (2,5-dihydroxybenzoic acid), can suppress COX-2-dependent prostaglandin (B15479496) E₂ (PGE₂) production. nih.gov This suggests that the metabolic transformation of salicylates in vivo can generate compounds with significant COX-2 inhibitory action. nih.gov Furthermore, research on related structures, like 3-Chloro-2-hydroxy-5-nitrobenzoic acid, suggests a mechanism of action that involves the inhibition of COX-1 and COX-2 enzymes. While direct inhibitory data for this compound on COX enzymes is not extensively detailed, the activity of the broader salicylanilide class points towards a potential role in modulating the inflammatory response via this pathway. mdpi.comresearchgate.net

Phosphodiesterase (PDE) Inhibition (e.g., PDE5, PDE6 selectivity)

A significant area of research for this compound derivatives has been in the development of phosphodiesterase (PDE) inhibitors, particularly targeting PDE type 5 (PDE5). researchgate.netscirp.org PDE5 is the enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation. researchgate.netdntb.gov.ua

One notable derivative is FR226807, chemically known as N-(3,4-dimethoxybenzyl)-2-[[(1R)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide. researchgate.net This compound is a potent and highly selective inhibitor of PDE5. researchgate.net Research has shown that FR226807 inhibits human platelet PDE5 with a half-maximal inhibitory concentration (IC₅₀) of 1.1 nM. researchgate.net It also shows activity against PDE6 with an IC₅₀ of 20 nM, making it 18-fold more selective for PDE5. researchgate.net Its inhibitory action on other PDE isoforms (PDE1, PDE2, PDE3, and PDE4) is significantly weaker, with IC₅₀ values over 1000-fold higher than that for PDE5. researchgate.net Another related compound, Benzamidenafil (also known as xanthoanthrafil), shares this mechanism of action as a PDE5 inhibitor. scirp.orgresearchgate.net

The selective inhibition of PDE5 by these this compound derivatives has been explored for therapeutic applications such as erectile dysfunction and for ameliorating cyclosporin (B1163) A-induced nephrotoxicity by increasing cGMP content in the kidney. researchgate.netresearchgate.net

Table 1: PDE Inhibitory Activity of FR226807

| Enzyme | IC₅₀ (nM) | Selectivity vs. PDE5 |

|---|---|---|

| PDE1 | >1000 | >1000-fold |

| PDE2 | >1000 | >1000-fold |

| PDE3 | >1000 | >1000-fold |

| PDE4 | >1000 | >1000-fold |

| PDE5 | 1.1 | 1 |

| PDE6 | 20 | 18-fold |

Data sourced from references researchgate.net.

Cholinesterase (AChE, BChE) Inhibition

Derivatives of 2-hydroxybenzamide (salicylanilides) have been evaluated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov

A study of halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. nih.gov The inhibition of BChE was generally weaker, with IC₅₀ values between 53.5 and 228.4 µM. nih.gov This indicates a preferential, albeit moderate, inhibitory activity against AChE for this class of compounds. nih.gov The specific substitution patterns on both the salicylic acid and aniline (B41778) rings were found to be crucial for the inhibitory potency. nih.gov For example, phosphorus-based esters of these salicylanilides showed improved activity, particularly against BChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Halogenated 2-Hydroxy-N-phenylbenzamides

| Enzyme | IC₅₀ Range (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 33.1 - 85.8 |

| Butyrylcholinesterase (BChE) | 53.5 - 228.4 |

Data sourced from reference nih.gov.

Carbonic Anhydrase (hCA I, hCA II) Inhibition

The inhibition of carbonic anhydrase (CA) isoforms, such as the cytosolic hCA I and hCA II, is another biological activity associated with derivatives of the 2-hydroxybenzoic acid (salicylic acid) scaffold. mdpi.com Carboxylic acids are a known chemical motif capable of inhibiting CAs. prolekare.cz A study on various salicylic acid derivatives demonstrated their potential as effective inhibitors of both hCA I and hCA II. mdpi.com For example, dinitrosalicylic acid, a nitro-substituted derivative, showed significant inhibition with IC₅₀ values of 7.64 µM for hCA I and 2.80 µM for hCA II. mdpi.com Most of these salicylic acid derivatives were found to act as noncompetitive inhibitors. mdpi.com

Furthermore, the incorporation of a sulfonamide group into derivative structures is a well-established strategy for potent CA inhibition. mdpi.comprobes-drugs.org While specific data for this compound is limited, the demonstrated activity of structurally related salicylic acids, particularly those with nitro substitutions, suggests that this chemical class can interact with and inhibit carbonic anhydrase enzymes. mdpi.com

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Salicylic Acid Derivatives

| Compound | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) |

|---|---|---|

| Dinitrosalicylic acid | 7.64 | 2.80 |

| 5-Chlorosalicylic acid | 4.07 | 0.72 |

| Salicylic acid | 0.56 mM | 0.68 mM |

Data sourced from reference mdpi.com.

Mycobacterial Enzyme Targets (e.g., Isocitrate Lyase, DprE1)

Nitrobenzamide derivatives have emerged as potent inhibitors of essential enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A key target identified for this class of compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.govmedscape.com DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. medscape.comtandfonline.com

The mechanism of inhibition is often covalent. nih.gov The aromatic nitro group on the benzamide scaffold is reduced by the FAD cofactor within the DprE1 active site, forming a reactive nitroso species. nih.gov This intermediate is then attacked by a crucial cysteine residue (Cys387) in the enzyme, leading to the formation of a covalent bond and irreversible inhibition of DprE1. nih.govtandfonline.com Dinitrobenzamide derivatives, in particular, have shown promising antitubercular activity, with some compounds exhibiting potencies comparable to the frontline drug isoniazid. nih.gov The structure-activity relationship studies indicate that the nature of the linker and terminal groups attached to the benzamide core significantly impacts the antimycobacterial activity. nih.gov

Antioxidant Activity

The 2-hydroxybenzamide scaffold is associated with antioxidant properties. researchgate.netprobes-drugs.org The presence of both hydroxyl and nitro functional groups can allow the molecule to participate in redox reactions and scavenge free radicals. tandfonline.com

Studies on salicylanilide analogues have demonstrated their capacity for antioxidant activity. For instance, the derivative 4-Nitro-benzoic acid 3-(2-hydroxy-benzoylamino)-propyl ester (NBHE) was evaluated for its ability to scavenge superoxide (B77818) anion radicals, yielding an IC₅₀ value of 80.94 ± 4.20 μg/mL. tandfonline.comjchr.org In a DPPH radical scavenging assay, other salicylanilide analogues showed IC₅₀ values in the low mg/mL range. researchgate.net Research on structurally related 2-hydroxy benzyl (B1604629) hydrazide congeners also revealed significant antioxidant potential, with some derivatives showing radical scavenging activity comparable to ascorbic acid. Theoretical studies on related phenolic compounds suggest that hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) are plausible mechanisms for their antioxidant action. scirp.org

Table 4: Superoxide Anion Scavenging Activity of a Salicylanilide Analogue

| Compound | IC₅₀ (μg/mL) |

|---|---|

| 4-Nitro-benzoic acid 3-(2-hydroxy-benzoylamino)-propyl ester (NBHE) | 80.94 ± 4.20 |

| Salicylic acid | 328.94 ± 25.01 |

| Ascorbic acid (Reference) | 9.88 ± 1.98 |

Data sourced from references tandfonline.comjchr.org.

Biological Activity as Research Tools

Beyond its potential therapeutic applications, this compound and its parent acid, 2-hydroxy-5-nitrobenzoic acid, serve as valuable tools in biochemical research. mdpi.com Due to its ability to inhibit certain enzymes, the compound can be used to study enzyme kinetics and mechanisms. mdpi.com For example, 2-hydroxy-5-nitrobenzoic acid is used in a colorimetric assay to measure the activity of α-amylase. In this application, the reaction between the compound and starch yields a colored product that can be quantified to determine enzyme activity.

Furthermore, 2-hydroxy-5-nitrobenzoic acid has found utility in the field of proteomics as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its properties facilitate the analysis and sequencing of phosphopeptides and the identification of glycan isomers, highlighting its role as a research tool in the study of proteins and carbohydrates.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Structural Features for Bioactivity

The specific arrangement and nature of functional groups on the benzamide (B126) scaffold are critical determinants of its biological interactions.

The hydroxyl (-OH) and nitro (-NO₂) groups are fundamental to the bioactivity of 2-hydroxy-5-nitrobenzamide and its derivatives. solubilityofthings.comontosight.ai The hydroxyl group, particularly when at the ortho position, can form hydrogen bonds, which may enhance the molecule's binding affinity to biological targets like proteins and enzymes. This hydrogen-bonding capacity can influence both solubility and how the compound interacts with its target. An intramolecular hydrogen bond between the ortho-hydroxyl group and the amide oxygen can form a stable six-membered ring (S(6) ring motif), which planarizes the molecule and influences its interaction with receptors. researchgate.netnih.gov

The relative positioning of substituents on the benzene (B151609) ring profoundly impacts the molecule's biological activity. For instance, the position of the hydroxyl group relative to the nitro group can determine the inhibitory activity towards certain enzymes. helsinki.fi Studies on related structures, such as benzaldehydes, have shown that an ortho-hydroxyl group can enhance antifungal activity. semanticscholar.org However, adding more hydroxyl groups does not necessarily improve efficacy and can sometimes decrease it. semanticscholar.org

Importance of Hydroxyl and Nitro Groups

Correlation of Bioactivity with Physicochemical Parameters (e.g., lipophilicity, Hammett constants)

The biological activity of compounds is often correlated with their physicochemical properties. Lipophilicity, which describes a compound's ability to dissolve in fats and lipids, is a key parameter influencing its ability to cross cell membranes and interact with biological targets. In some salicylanilide (B1680751) derivatives, an increase in lipophilicity and the presence of a bulkier substituent appeared to be important factors for increasing both antifungal and antibacterial activity. mdpi.com However, this correlation is not always straightforward; in a study of certain benzoic acid derivatives, the most lipophilic compounds exhibited weak antifungal effects, indicating that other factors were more dominant. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) models are used to formally correlate physicochemical parameters with bioactivity. For a series of nitrobenzene (B124822) derivatives, QSAR studies have been performed using descriptors such as hyperpolarizability and the conductor-like screening model (COSMO). dergipark.org.tr These models aim to predict the toxicity or biological activity of new compounds based on calculated molecular descriptors, providing a more quantitative understanding of the structure-activity landscape. dergipark.org.trmdpi.com

| Descriptor | R² value (%) | Stability | Significance |

|---|---|---|---|

| First Order Hyperpolarizability | 59.79 | Low | - |

| Second Order Hyperpolarizability | 89.49 | Best | Good (F value > 95) |

| COSMO Area & Dipole Moment | 61.4 | - | Good (F value > 95) |

Design of Derivatives for Enhanced Potency and Selectivity

A primary goal of SAR studies is to guide the rational design of new derivatives with improved therapeutic properties. By systematically modifying the core structure of this compound, researchers can enhance its potency against a specific target while increasing its selectivity, thereby minimizing off-target effects. d-nb.info